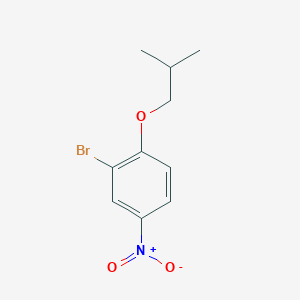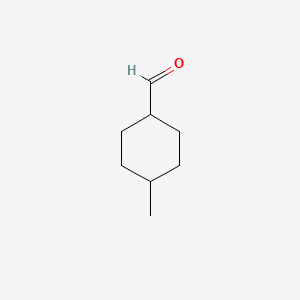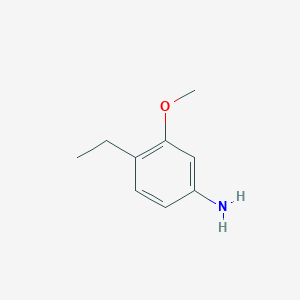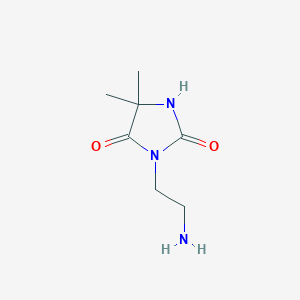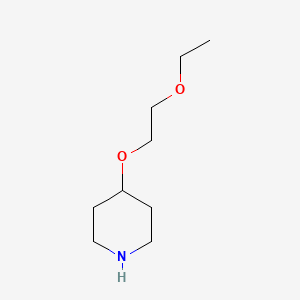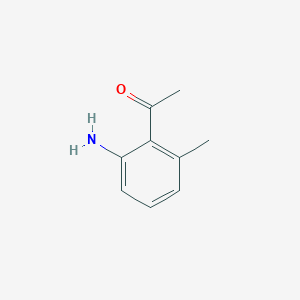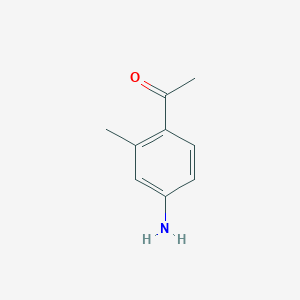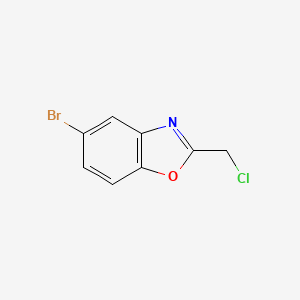
1-Bromo-2-isopropyl-3,4-dimethoxybenzene
Übersicht
Beschreibung
1-Bromo-2-isopropyl-3,4-dimethoxybenzene is a useful research compound. Its molecular formula is C11H15BrO2 and its molecular weight is 259.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bromination and Conversion into Sulfur-Functionalized Benzoquinones
1-Bromo-2-isopropyl-3,4-dimethoxybenzene and related compounds have been explored for their bromination potential. A study highlighted the efficient bromination of 1,4-dimethoxy-2,3-dimethylbenzene, yielding various bromination products. These products were further utilized in synthesizing new sulfur-containing quinone derivatives, showcasing the compound's usefulness in chemical synthesis (Aitken et al., 2016).
Synthesis of Heterocyclic Compounds
The compound plays a critical role in the synthesis of heterocyclic compounds. A study illustrated its use in a benzyne type reaction with specific naphthalenones to yield tetralone derivatives. These derivatives were important for the synthesis of compounds like oxynitidine and nitidine (Kametani et al., 1973).
Synthesis and Characterization of Fullerene Bisadducts
This compound is instrumental in fullerene chemistry. A research study focused on the reaction of fullerene with related o-quinodimethane species. This research isolated various isomers of fullerene bisadducts, contributing to the understanding of fullerene chemistry and its potential applications (Nakamura et al., 2000).
Development of Carbonic Anhydrase Inhibitors
Compounds derived from this compound have been studied for their potential as carbonic anhydrase inhibitors. These inhibitors have shown effective potency, highlighting the compound's relevance in medicinal chemistry (Artunç et al., 2016).
Application in Organic Synthesis
The compound is a key player in organic synthesis, contributing to various reactions and transformations. This includes its role in the synthesis of deuterium-labeled phenethylamine derivatives, showcasing its versatility in the synthesis of labeled compounds for analytical and research purposes (Xu & Chen, 2006).
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution . This is a two-step mechanism :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge and the other forms a C-E bond. This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The biochemical pathway involved is the electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring . The reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes a proton removal, yielding a substituted benzene ring .
Pharmacokinetics
The compound’s molecular weight is 217060 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs due to the electrophilic aromatic substitution reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be kept in a dry, cool, and well-ventilated place . . These precautions can help maintain the compound’s stability and efficacy.
Eigenschaften
IUPAC Name |
1-bromo-3,4-dimethoxy-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-7(2)10-8(12)5-6-9(13-3)11(10)14-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOHSCYWLIGWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558784 | |
| Record name | 1-Bromo-3,4-dimethoxy-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77256-01-0 | |
| Record name | 1-Bromo-3,4-dimethoxy-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


